N-(2,2-difluoroethyl)-2-fluoro-4-iodobenzamide
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Overview
Description
N-(2,2-difluoroethyl)-2-fluoro-4-iodobenzamide is a fluorinated organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. The presence of fluorine atoms in its structure imparts significant lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols using hypervalent iodine reagents . This method offers a complementary strategy to existing 2,2-difluoroethylation methods and allows access to a wide range of 2,2-difluoroethylated nucleophiles.
Industrial Production Methods
Industrial production of N-(2,2-difluoroethyl)-2-fluoro-4-iodobenzamide may involve large-scale electrophilic fluorination processes, utilizing reagents such as (2,2-difluoroethyl)(aryl)iodonium triflate . Optimization of reaction conditions, including the choice of oxidants and solvents, is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-difluoroethyl)-2-fluoro-4-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the fluorine and iodine atoms.
Common Reagents and Conditions
Electrophilic Reagents: Hypervalent iodine reagents are commonly used for electrophilic 2,2-difluoroethylation.
Nucleophilic Reagents: Nucleophiles such as thiols, amines, and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various 2,2-difluoroethylated derivatives, which retain the fluorinated functional groups and exhibit enhanced lipophilicity and metabolic stability .
Scientific Research Applications
N-(2,2-difluoroethyl)-2-fluoro-4-iodobenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-(2,2-difluoroethyl)-2-fluoro-4-iodobenzamide exerts its effects involves the interaction of its fluorinated functional groups with molecular targets. The presence of fluorine atoms enhances the compound’s ability to form hydrogen bonds and interact with specific protein targets, leading to increased binding affinity and specificity . The compound’s lipophilicity also allows it to penetrate biological membranes more effectively, enhancing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-(2,2-difluoroethyl)-2-fluoroaniline: This compound shares the 2,2-difluoroethyl group but differs in the position and type of substituents on the benzene ring.
Difluoroalkanes: These compounds contain the difluoroethyl group and are used in various chemical reactions and industrial applications.
Uniqueness
N-(2,2-difluoroethyl)-2-fluoro-4-iodobenzamide is unique due to the combination of its fluorinated functional groups and the iodine atom, which imparts distinct chemical reactivity and stability. This combination makes it a valuable compound for designing drugs and materials with specific properties .
Properties
IUPAC Name |
N-(2,2-difluoroethyl)-2-fluoro-4-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3INO/c10-7-3-5(13)1-2-6(7)9(15)14-4-8(11)12/h1-3,8H,4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWFTIIIHSJUEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)C(=O)NCC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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